3-Hydroxysebacic acid

Description

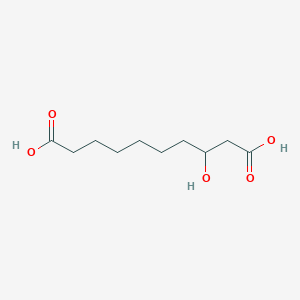

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxydecanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O5/c11-8(7-10(14)15)5-3-1-2-4-6-9(12)13/h8,11H,1-7H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQYZCCKCJQWHIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)O)CCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80867719 | |

| Record name | 3-Hydroxydecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80867719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73141-46-5, 68812-93-1 | |

| Record name | 3-Hydroxysebacic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73141-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxydecanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068812931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxysebacate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073141465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxydecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80867719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYSEBACATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X0JEZ4U1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Early Studies on 3-Hydroxydicarboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxydicarboxylic acids are a class of organic compounds characterized by a carbon chain containing two carboxylic acid groups and at least one hydroxyl group at the C-3 position. These molecules are intermediates in fatty acid metabolism and have been the subject of research for their roles in various physiological and pathological processes. Early investigations into these compounds laid the groundwork for understanding their biochemical significance, particularly in the context of metabolic disorders. This technical guide provides an in-depth overview of the foundational studies on 3-hydroxydicarboxylic acids, focusing on their initial synthesis, characterization, and the early methods used for their detection.

Core Concepts: Biosynthesis and Metabolic Significance

Early research identified 3-hydroxydicarboxylic acids as products of fatty acid metabolism. Their formation is primarily linked to the ω-oxidation pathway, an alternative to β-oxidation, which occurs in the endoplasmic reticulum. This pathway involves the hydroxylation of the terminal methyl group of a fatty acid, followed by oxidation to a carboxylic acid, thus forming a dicarboxylic acid. Subsequent β-oxidation of these dicarboxylic acids can lead to the formation of various chain-length 3-hydroxydicarboxylic acids.[1]

The presence of these acids in urine was recognized as an indicator of altered fatty acid metabolism.[1] Conditions such as fasting or genetic defects in fatty acid oxidation enzymes can lead to an accumulation of dicarboxylic acids, and consequently, 3-hydroxydicarboxylic acids, which are then excreted in the urine. This excretion is a key diagnostic feature of a group of metabolic disorders known as dicarboxylic acidurias.[1]

Early Synthesis of 3-Hydroxydicarboxylic Acids

The chemical synthesis of 3-hydroxydicarboxylic acids was a crucial step in their early characterization, providing pure standards for analytical method development and biological studies.

Synthesis of 3-Hydroxyadipic Acid

A common and versatile method for the synthesis of β-hydroxy esters, which are precursors to 3-hydroxydicarboxylic acids, is the Reformatsky reaction . This reaction involves the condensation of an α-halo ester with a carbonyl compound (an aldehyde or ketone) in the presence of metallic zinc.[2][3][4] The key intermediate is an organozinc reagent, often referred to as a Reformatsky enolate.[2]

The following is a generalized protocol for a Reformatsky-type reaction that could be adapted for the synthesis of a 3-hydroxydicarboxylic acid precursor.

Materials:

-

An appropriate aldehyde or ketone (containing an ester group for the second carboxylic acid functionality)

-

An α-bromoester (e.g., ethyl bromoacetate)

-

Activated zinc dust

-

Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran [THF], or benzene)[5]

-

Reagents for work-up (e.g., dilute acid)

Procedure:

-

Activation of Zinc: The zinc dust is activated to remove any oxide layer. This can be achieved by methods such as washing with dilute acid, followed by washing with water, ethanol, and then ether, and finally drying under vacuum.

-

Reaction Setup: A flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with the activated zinc and anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Initiation: A small amount of the α-bromoester is added to initiate the reaction, which is often indicated by a slight warming of the mixture or a change in color.

-

Addition of Reactants: A mixture of the carbonyl compound and the remaining α-bromoester, dissolved in the anhydrous solvent, is added dropwise from the dropping funnel to maintain a gentle reflux.

-

Reaction Completion: After the addition is complete, the reaction mixture is typically refluxed for an additional period to ensure complete conversion.

-

Work-up: The reaction mixture is cooled, and the organozinc complex is hydrolyzed by the slow addition of a dilute acid (e.g., sulfuric acid or hydrochloric acid).

-

Extraction and Purification: The product is extracted into an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The resulting β-hydroxy ester can then be purified by distillation or chromatography.

-

Hydrolysis to Dicarboxylic Acid: The purified β-hydroxy ester is then hydrolyzed to the corresponding 3-hydroxydicarboxylic acid, typically by heating with an aqueous acid or base.

Synthesis of Other 3-Hydroxydicarboxylic Acids

While specific early detailed protocols for other homologous 3-hydroxydicarboxylic acids are scarce in readily available literature, the general principles of organic synthesis, such as adaptations of the Reformatsky reaction or aldol-type condensations, would have been employed. For instance, the synthesis of 3-hydroxysuberic acid has been reported, and it is a known metabolite.[2]

Physicochemical Properties and Characterization

Early studies focused on determining the fundamental physicochemical properties of these newly synthesized or isolated compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Physical State |

| 3-Hydroxyadipic Acid | C₆H₁₀O₅ | 162.14 | Not consistently reported in early literature | White crystalline solid, soluble in water |

| 3-Hydroxyglutaric Acid | C₅H₈O₅ | 148.11 | 94-96 | Solid |

| 3-Hydroxysuberic Acid | C₈H₁₄O₅ | 190.19 | Not available from early sources | Solid |

| 3-Hydroxysebacic Acid | C₁₀H₁₈O₅ | 218.25 | Not available from early sources | Solid |

Note: The data presented is a compilation from various sources and may not all originate from pre-1980 studies due to the limited availability of digitized early literature.

Early Analytical Methods for Detection in Urine

The detection and quantification of 3-hydroxydicarboxylic acids in biological fluids, particularly urine, were crucial for understanding their role in metabolic diseases. In the 1970s, gas chromatography (GC) was a primary analytical technique for the analysis of urinary organic acids.

General Protocol for Urinary Organic Acid Analysis by Gas Chromatography (circa 1970s-1980)

This protocol is based on the general methods described in the literature from that era.[1]

1. Sample Preparation and Extraction:

-

Urine Collection: A timed urine sample (e.g., 24-hour collection) was typically used.

-

Internal Standard: An internal standard, a non-endogenous organic acid, was added to the urine sample to allow for quantification.

-

Acidification: The urine sample was acidified to a low pH (typically pH 1-2) using a strong acid like hydrochloric acid.

-

Extraction: The acidified urine was extracted with an organic solvent, such as diethyl ether or ethyl acetate, to isolate the organic acids. This was often performed multiple times to ensure complete extraction.

-

Drying: The combined organic extracts were dried over an anhydrous salt, such as sodium sulfate, to remove any residual water.

-

Evaporation: The solvent was carefully evaporated, often under a stream of nitrogen, to yield a residue of the organic acids.

2. Derivatization:

-

Organic acids, particularly those with hydroxyl and carboxyl groups, are not volatile enough for direct GC analysis. Therefore, a derivatization step was necessary to convert them into more volatile and thermally stable compounds.

-

Silylation: A common derivatization method was trimethylsilylation. The dried organic acid residue was reacted with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of trimethylchlorosilane (TMCS) and hexamethyldisilazane (HMDS), in a solvent like pyridine. This reaction converts the acidic protons of the carboxyl and hydroxyl groups into trimethylsilyl (-Si(CH₃)₃) esters and ethers, respectively.

3. Gas Chromatographic Analysis:

-

Injection: A small volume of the derivatized sample was injected into the gas chromatograph.

-

Column: Packed columns were common in the 1970s, with stationary phases like silicone-based polymers (e.g., SE-30) on a solid support.

-

Temperature Program: A temperature program was used to separate the mixture of derivatized organic acids. The oven temperature was gradually increased to elute compounds with different boiling points at different times.

-

Detection: A Flame Ionization Detector (FID) was a common detector used for this type of analysis.

-

Identification and Quantification: Compounds were identified based on their retention times relative to known standards. The peak area of each compound relative to the internal standard was used for quantification.

Signaling Pathways and Experimental Workflows

The primary "pathway" associated with 3-hydroxydicarboxylic acids is the metabolic route of fatty acid oxidation. The following diagrams illustrate the general workflow for the formation of these acids and a typical analytical workflow from that era.

Caption: Metabolic pathway showing the formation of 3-hydroxydicarboxylic acids.

Caption: A typical experimental workflow for the analysis of urinary organic acids in early studies.

Conclusion

The early studies on 3-hydroxydicarboxylic acids were fundamental in establishing their chemical identity, methods for their synthesis, and their significance as markers of fatty acid metabolism. The development of synthetic routes, such as those based on the Reformatsky reaction, and analytical techniques, primarily gas chromatography, enabled researchers to investigate the role of these compounds in health and disease. This foundational work paved the way for the later discovery of specific enzyme deficiencies and a deeper understanding of inborn errors of metabolism. The principles and methods established during this early period remain relevant to the ongoing research in metabolomics and the development of diagnostics and therapeutics for metabolic disorders.

References

- 1. Gas-chromatographic method of analysis for urinary organic acids. II. Description of the procedure, and its application to diagnosis of patients with organic acidurias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for 3-Hydroxysuberic acid (HMDB0000325) [hmdb.ca]

- 3. mdpi.com [mdpi.com]

- 4. 3-Hydroxyglutaric Acid | Rupa Health [rupahealth.com]

- 5. byjus.com [byjus.com]

A Technical Chronicle: The Research History of 3-Hydroxydicarboxylic Aciduria

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of 3-hydroxydicarboxylic aciduria as a key diagnostic marker for inborn errors of fatty acid oxidation represents a significant milestone in metabolic research. This technical guide provides an in-depth chronicle of the pivotal discoveries, analytical methodologies, and evolving understanding of this condition, primarily focusing on its association with long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency. The following sections detail the early case studies, the analytical techniques that enabled its discovery, and the biochemical pathways that underpin its pathophysiology.

The Dawn of Discovery: Early Case Reports and Biochemical Characterization

The late 1980s and early 1990s marked a period of intense investigation into a group of severe and often fatal infantile disorders characterized by hypoketotic hypoglycemia, cardiomyopathy, and liver dysfunction. A key breakthrough came with the identification of a distinct pattern of organic acids in the urine of these patients.

In 1990, Hagenfeldt and colleagues described five infants with a suspected defect in fatty acid β-oxidation who presented with a massive urinary excretion of 3-hydroxydicarboxylic acids.[1] These patients also showed an accumulation of 3-hydroxy fatty acids in their serum during acute illness.[1] Crucially, the activities of long-chain and medium-chain acyl-CoA dehydrogenases in fibroblasts were found to be normal, suggesting a different enzymatic defect.[1]

Contemporaneously, Wanders and his team in 1990 identified a new inborn error of mitochondrial fatty acid β-oxidation: long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[2] Their work on two siblings, one of whom died in the neonatal period with severe hypoketotic hypoglycemia, revealed a significant excretion of C6-C14 3-hydroxydicarboxylic acids in the surviving sibling.[3] This finding firmly established 3-hydroxydicarboxylic aciduria as a prominent biochemical marker for LCHAD deficiency.

Quantitative Analysis of Urinary 3-Hydroxydicarboxylic Acids

The ability to quantify the specific 3-hydroxydicarboxylic acids in urine was critical for distinguishing different fatty acid oxidation defects. The work of Tserng and colleagues in 1991 was particularly insightful. They demonstrated that the ratios of different 3-hydroxydicarboxylic acids could differentiate between LCHAD and medium-chain acyl-CoA dehydrogenase (MCAD) deficiencies.[4][5]

Table 1: Urinary 3-Hydroxydicarboxylic Acid Ratios in Fatty Acid Oxidation Defects (Qualitative Representation from Early Findings)

| Metabolite Ratio | LCHAD Deficiency | MCAD Deficiency | Normal (Fasting) |

| 3OHDC6 / 3OHDC10 | Increased | Decreased | Normal |

| 3OHDC12 / 3OHDC10 | Increased | Normal/Slightly Decreased | Normal |

Note: This table represents the qualitative patterns described in early research.[4][5] Specific quantitative data from the seminal papers was not consistently reported in a standardized format.

Elucidating the Metabolic Pathway

The metabolic origin of these urinary 3-hydroxydicarboxylic acids was a key area of investigation. Research by Tserng and Jin in 1991 proposed that these compounds arise from the ω-oxidation of 3-hydroxy fatty acids, which are then further metabolized by β-oxidation from the dicarboxylate end.[6] This alternative pathway becomes significant when the primary mitochondrial β-oxidation spiral is blocked.

dot

Caption: Metabolic flux in LCHAD deficiency.

Core Experimental Protocols of the Era

The identification and quantification of 3-hydroxydicarboxylic acids and the confirmation of the underlying enzyme deficiencies relied on two key experimental techniques: gas chromatography-mass spectrometry (GC-MS) for urinary organic acid analysis and enzyme assays in cultured fibroblasts.

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acid Analysis

Methodology Overview (based on practices of the late 1980s/early 1990s):

-

Sample Preparation:

-

Derivatization:

-

The organic extract was evaporated to dryness under a stream of nitrogen.

-

The dried residue was derivatized to increase the volatility of the organic acids for gas chromatography. A common method was trimethylsilylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in pyridine.[1][2]

-

-

GC-MS Analysis:

-

The derivatized sample was injected into a gas chromatograph equipped with a capillary column.

-

The separated compounds were then introduced into a mass spectrometer for identification based on their mass spectra.

-

dot

Caption: GC-MS workflow for urinary organic acids.

3-Hydroxyacyl-CoA Dehydrogenase Enzyme Assay in Cultured Fibroblasts

Confirmation of LCHAD deficiency required direct measurement of enzyme activity in patient cells, typically cultured skin fibroblasts.

Methodology Overview (based on practices of the early 1990s):

-

Cell Culture and Homogenization:

-

Skin fibroblasts from a patient biopsy were cultured under standard conditions.

-

Cells were harvested and a cell homogenate was prepared, often by sonication.

-

-

Enzyme Reaction:

-

The assay measured the conversion of a long-chain 3-hydroxyacyl-CoA substrate to its corresponding 3-ketoacyl-CoA product.

-

The reaction mixture typically contained the cell homogenate, a buffer solution, and the substrate (e.g., 3-hydroxypalmitoyl-CoA).

-

The reaction was initiated by the addition of NAD+, and the rate of NADH production was measured spectrophotometrically at 340 nm.[3][8][9]

-

-

Substrate Specificity:

-

To differentiate between long-chain, medium-chain, and short-chain 3-hydroxyacyl-CoA dehydrogenase activities, substrates of varying chain lengths were used in separate assays.[9]

-

Table 2: Representative Enzyme Activities in LCHAD Deficiency (Qualitative)

| Enzyme Activity | LCHAD Deficient Fibroblasts | Control Fibroblasts |

| Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase | Deficient or significantly reduced | Normal |

| Medium-Chain 3-Hydroxyacyl-CoA Dehydrogenase | Normal | Normal |

| Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase | Normal | Normal |

Note: This table provides a qualitative representation of expected results. Specific activity values would vary between laboratories and assay conditions.

The Genetic Basis and Broader Implications

Subsequent research focused on the genetic underpinnings of these disorders. LCHAD deficiency was found to be caused by mutations in the HADHA gene, which encodes the alpha-subunit of the mitochondrial trifunctional protein. This protein complex catalyzes the final three steps of long-chain fatty acid β-oxidation.

The discovery of 3-hydroxydicarboxylic aciduria and its association with specific enzyme defects had a profound impact on pediatric medicine. It enabled the development of diagnostic tests that could identify affected individuals early in life, leading to the implementation of dietary management strategies aimed at preventing life-threatening metabolic crises. The research into 3-hydroxydicarboxylic aciduria serves as a prime example of how the meticulous investigation of biochemical markers can unravel the complexities of inherited metabolic diseases and pave the way for improved patient outcomes.

References

- 1. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]

- 2. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]

- 5. metbio.net [metbio.net]

- 6. Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency [periodicos.capes.gov.br]

- 7. Gas-chromatographic method of analysis for urinary organic acids. II. Description of the procedure, and its application to diagnosis of patients with organic acidurias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Significance of 3-Hydroxysebacic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological role of 3-Hydroxysebacic acid in metabolism. As an intermediate in fatty acid oxidation, its presence and concentration in biological fluids can serve as a critical biomarker for a range of metabolic disorders. This document details its metabolic origins, clinical relevance, quantitative data, and the experimental protocols used for its analysis.

Introduction to this compound

This compound (3-OH SA) is a C10, omega-hydroxylated dicarboxylic acid.[1] Chemically, it is decanedioic (sebacic) acid with a hydroxyl group at the third carbon position.[1] While not a central player in major energy-producing pathways, it is a significant intermediate metabolite in the alternative omega (ω)-oxidation pathway of fatty acids.[2][3] Under normal physiological conditions, it is present at low levels in urine and blood.[3][4] However, its accumulation is indicative of metabolic stress or dysfunction, particularly in the mitochondrial or peroxisomal fatty acid β-oxidation pathways.[2][4]

Metabolic Pathways Involving this compound

The formation of this compound is a result of a metabolic overflow pathway that becomes active when the primary β-oxidation of fatty acids is either saturated or impaired. The process involves two key stages: ω-oxidation and subsequent β-oxidation of the resulting dicarboxylic acids.

Omega (ω)-Oxidation of Fatty Acids

When the mitochondrial β-oxidation pathway is overwhelmed, medium and long-chain fatty acids are shunted to the endoplasmic reticulum for ω-oxidation. This pathway hydroxylates the terminal methyl (ω) carbon of the fatty acid, which is then further oxidized to a carboxylic acid, forming a dicarboxylic acid (e.g., sebacic acid from decanoic acid).[3]

Peroxisomal and Mitochondrial β-Oxidation

These dicarboxylic acids are then transported to peroxisomes and mitochondria for degradation via β-oxidation.[2][5] this compound is an intermediate in the β-oxidation of sebacic acid.[2] Impairment at any step in this pathway, due to enzyme deficiencies or organelle dysfunction, can lead to the accumulation and excretion of this compound and other dicarboxylic acids.[3][6]

Clinical Significance and Associated Pathologies

Elevated levels of this compound are a key diagnostic marker for several inherited metabolic disorders known as organic acidemias.

Dicarboxylic Aciduria

This is a general term for the excessive excretion of dicarboxylic acids in the urine.[7] The presence of this compound, along with other dicarboxylic acids like adipic, suberic, and sebacic acids, is a characteristic finding.[6][7] It signals a disruption in the catabolism of fatty acids.[2]

Peroxisomal Disorders

Peroxisomes play a critical role in the β-oxidation of very long-chain fatty acids and dicarboxylic acids.[5][8] In disorders where peroxisomes are absent or non-functional, such as Zellweger syndrome and neonatal adrenoleukodystrophy (NALD) , there is a characteristic accumulation of dicarboxylic acids, including this compound.[4][6][7] This makes 3-OH SA a useful marker for these severe and often fatal conditions.[6]

Fatty Acid Oxidation (FAO) Defects

Deficiencies in enzymes of the mitochondrial β-oxidation spiral also lead to the accumulation of fatty acid intermediates.

-

Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD): this compound can be elevated in MCADD, a common FAO disorder.[9][10]

-

Long-Chain L-3-hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency: Marked elevation of 3-hydroxydicarboxylic acids is a characteristic feature of this disorder.[4]

Quantitative Analysis of this compound

Quantitative measurement of this compound is crucial for diagnosing and monitoring metabolic disorders. Concentrations can vary significantly between healthy individuals and those with metabolic defects.

| Analyte | Condition | Biospecimen | Concentration Range | Reference |

| This compound | 3-Hydroxydicarboxylic aciduria | Blood | 0.95 - 33.5 µM | [11] |

| Normal Range | Healthy Control | Urine/Blood | Typically low or undetectable | [3][4] |

Note: Reference ranges can vary significantly between laboratories. The data presented for the disease state reflects a specific case study and may not encompass all patients.

Experimental Protocols

The analysis of this compound is typically performed as part of a broader organic acid profile using gas chromatography-mass spectrometry (GC-MS).

Protocol: Urinary Organic Acid Analysis by GC-MS

Objective: To extract, derivatize, and quantify organic acids, including this compound, from a urine sample.

1. Sample Preparation:

- Thaw a frozen urine sample (typically 1-2 mL) at room temperature.

- Centrifuge at 3000 rpm for 10 minutes to remove particulate matter.

- Transfer a precise volume of the supernatant to a clean glass tube.

- Add an internal standard (e.g., a stable isotope-labeled version of a related organic acid) of a known concentration to correct for extraction efficiency and instrument variability.

2. Extraction:

- Acidify the sample by adding hydrochloric acid (HCl) to a pH of ~1.0.

- Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate).

- Vortex vigorously for 1-2 minutes to ensure thorough mixing.

- Centrifuge to separate the aqueous and organic layers.

- Carefully transfer the upper organic layer containing the organic acids to a new tube.

- Repeat the extraction process on the aqueous layer to maximize recovery.

- Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen gas.

3. Derivatization:

- Organic acids are not volatile enough for GC analysis and must be derivatized.

- Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

- Seal the tube and heat at 70-80°C for 30-60 minutes to convert the carboxylic and hydroxyl groups to their more volatile trimethylsilyl (TMS) esters.

- Cool the sample to room temperature before injection.

4. GC-MS Analysis:

Gas Chromatograph (GC): Inject 1-2 µL of the derivatized sample into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a DB-5ms). The column separates the different organic acids based on their boiling points and interactions with the column's stationary phase.

Mass Spectrometer (MS): As each compound elutes from the GC column, it enters the MS ion source, where it is fragmented into a predictable pattern of ions. The mass analyzer separates these fragments based on their mass-to-charge ratio.

Data Analysis: The resulting mass spectrum is a unique "fingerprint" for each compound. By comparing the retention time and mass spectrum of a peak in the sample to that of a known standard, this compound can be identified and quantified relative to the internal standard.[7]

Caption: Experimental workflow for GC-MS analysis of urinary organic acids. Conclusion

This compound is a clinically relevant metabolite whose presence in elevated concentrations serves as an important indicator of underlying defects in fatty acid metabolism. Its detection and quantification are integral to the diagnosis of several inherited metabolic diseases, including peroxisomal disorders and fatty acid oxidation defects. A thorough understanding of its metabolic origin and the analytical methods used for its measurement is essential for researchers and clinicians in the field of metabolic disease and for professionals involved in the development of targeted therapies.

References

- 1. This compound | C10H18O5 | CID 3017884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Hydroxysebacic - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0000350) [hmdb.ca]

- 4. Showing Compound this compound (FDB021973) - FooDB [foodb.ca]

- 5. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Medium- and long-chain dicarboxylic aciduria in patients with Zellweger syndrome and neonatal adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A study of urinary metabolites in patients with dicarboxylic aciduria for differential diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Peroxisomal beta-oxidation--a metabolic pathway with multiple functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ebiohippo.com [ebiohippo.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. hmdb.ca [hmdb.ca]

3-Hydroxysebacic Acid and Omega-Oxidation of Fatty Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omega-oxidation of fatty acids represents an alternative metabolic pathway to the more prevalent beta-oxidation. While typically a minor route, its significance is amplified in contexts of impaired beta-oxidation, a hallmark of several inherited metabolic disorders. This pathway culminates in the production of dicarboxylic acids, which can undergo further metabolism. A key intermediate and biomarker associated with this pathway is 3-hydroxysebacic acid, a ten-carbon 3-hydroxydicarboxylic acid. Its detection and quantification in biological fluids, primarily urine, serve as a crucial diagnostic indicator for a range of metabolic dysfunctions, including medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. This technical guide provides a comprehensive overview of the omega-oxidation pathway, the formation of this compound, its clinical relevance, and the analytical methodologies employed for its measurement.

Introduction to Fatty Acid Oxidation Pathways

Fatty acids are a vital energy source and are primarily catabolized through beta-oxidation within the mitochondria.[1] However, alternative pathways exist to handle specific types of fatty acids or to compensate when beta-oxidation is compromised.[2] The primary fatty acid oxidation pathways include:

-

Beta-oxidation: The principal pathway for fatty acid degradation, occurring in the mitochondria and peroxisomes, where fatty acids are broken down into acetyl-CoA units.[1][3]

-

Alpha-oxidation: This process occurs in the peroxisomes and is essential for the metabolism of branched-chain fatty acids like phytanic acid.[3]

-

Omega-oxidation: A pathway primarily active in the endoplasmic reticulum of the liver and kidneys, which oxidizes the terminal methyl group (omega carbon) of fatty acids.[1][3] This pathway becomes particularly important when beta-oxidation is defective.[4]

The Omega-Oxidation Pathway

Omega-oxidation is a three-step process that converts a fatty acid into a dicarboxylic acid.[5] This pathway is crucial for the detoxification of xenobiotics and for energy production when beta-oxidation is impaired.[3]

Step 1: Hydroxylation The initial and rate-limiting step is the hydroxylation of the omega (ω) carbon of the fatty acid. This reaction is catalyzed by a family of cytochrome P450 enzymes, specifically from the CYP4A and CYP4F subfamilies.[4][6] This reaction requires molecular oxygen (O₂) and NADPH as a cofactor to introduce a hydroxyl group (-OH) onto the terminal methyl group, forming an ω-hydroxy fatty acid.[1][5]

Step 2: Oxidation to an Aldehyde The newly formed hydroxyl group is then oxidized to an aldehyde. This reaction is catalyzed by alcohol dehydrogenase, with NAD+ acting as the electron acceptor.[4][5]

Step 3: Oxidation to a Carboxylic Acid Finally, the aldehyde group is oxidized to a carboxylic acid by aldehyde dehydrogenase, again using NAD+ as the electron acceptor.[4][5] The end product is a dicarboxylic acid, which has a carboxyl group at both ends of the aliphatic chain.[4]

The resulting dicarboxylic acid can then be transported to the mitochondria and undergo beta-oxidation from either end of the molecule.[4]

Figure 1: The omega-oxidation pathway of fatty acids.

Formation of this compound

This compound (3-hydroxydecanedioic acid) is a ten-carbon dicarboxylic acid with a hydroxyl group at the third carbon position. Its formation is thought to occur through a combination of omega-oxidation and incomplete beta-oxidation.[7]

The process begins with the omega-oxidation of a medium- or long-chain fatty acid, leading to the formation of a dicarboxylic acid. This dicarboxylic acid is then transported into the mitochondria for beta-oxidation. However, if beta-oxidation is impaired, for example, due to an enzyme deficiency, there is an accumulation of beta-oxidation intermediates. One such intermediate is a 3-hydroxyacyl-CoA. The subsequent action on this dicarboxylic 3-hydroxyacyl-CoA can lead to the formation of 3-hydroxydicarboxylic acids, including this compound.[8]

The metabolic origin of urinary 3-hydroxydicarboxylic acids is primarily from the omega-oxidation of 3-hydroxy fatty acids, which are themselves intermediates of incomplete beta-oxidation.[9][10] These longer-chain 3-hydroxydicarboxylic acids can then be shortened via beta-oxidation to yield lower-chain homologues like this compound.[9]

Figure 2: Formation of this compound.

Clinical Significance and Data Presentation

Elevated levels of this compound and other dicarboxylic acids in urine (dicarboxylic aciduria) are indicative of underlying metabolic stress or a specific inborn error of metabolism.[5][11] Conditions associated with increased this compound excretion include:

-

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: This is one of the most common fatty acid oxidation disorders. The deficiency of the MCAD enzyme leads to an inability to break down medium-chain fatty acids, resulting in their accumulation and diversion into the omega-oxidation pathway.[5][12]

-

Other Fatty Acid Oxidation Disorders: Deficiencies in other enzymes of the beta-oxidation spiral can also lead to dicarboxylic aciduria.[8]

-

Ketosis: Conditions of prolonged fasting or untreated diabetes can lead to increased fatty acid mobilization and consequently, an upregulation of omega-oxidation.

Quantitative Data

The following tables summarize the available quantitative data on dicarboxylic acids in urine. It is important to note that reference ranges can vary between laboratories and populations.[13]

Table 1: Urinary Concentrations of Dicarboxylic Acids in Healthy Individuals

| Dicarboxylic Acid | Carbon Chain Length | Concentration Range (μg/mL) | Notes |

| Succinic Acid | C4 | Mean: 2.80 ± 1.64 | Constitutes about 42% of total urinary dicarboxylic acids.[14] |

| Glutaric Acid | C5 | Mean: 0.42 ± 0.26 | [14] |

| Adipic Acid | C6 | Mean: 0.87 ± 0.58 | [14] |

| Pimelic Acid | C7 | Mean: 0.70 ± 0.49 | [14] |

| Suberic Acid | C8 | Mean: 0.74 ± 0.52 | [14] |

| Azelaic Acid | C9 | Mean: 0.99 ± 0.69 | [14] |

| Sebacic Acid | C10 | Mean: 0.16 ± 0.12 | [14] |

| 3-Hydroxydodecanedioic Acid | C12 | 0.918 ± 1.836 µmol/mmol creatinine | In children (1-13 years) after an 18-hour fast. |

Table 2: Urinary Dicarboxylic Acid Levels in a Disease State (Alzheimer's Disease)

| Dicarboxylic Acid | Carbon Chain Length | Mean Concentration in AD (μg/mL) | Mean Concentration in Healthy Controls (μg/mL) | p-value |

| Pimelic Acid | C7 | 1.04 ± 0.72 | 0.70 ± 0.49 | 0.0033 |

| Suberic Acid | C8 | 1.01 ± 0.72 | 0.74 ± 0.52 | 0.0175 |

| Azelaic Acid | C9 | 1.45 ± 1.01 | 0.99 ± 0.69 | 0.0010 |

| Sebacic Acid | C10 | 0.24 ± 0.18 | 0.16 ± 0.12 | 0.0051 |

| Data from a study comparing patients with Alzheimer's Disease (AD) to cognitively healthy (CH) individuals.[14] |

Experimental Protocols

The primary method for the analysis of this compound and other organic acids in urine is Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Protocol for Urinary Organic Acid Analysis by GC-MS

This protocol provides a general workflow for the extraction and derivatization of urinary organic acids for GC-MS analysis.[1][2][3]

1. Sample Preparation:

- A volume of urine equivalent to 1 µmole of creatinine is used for analysis to normalize for urine concentration.[1]

- Internal standards (e.g., tropic acid, 2-ketocaproic acid, or stable isotope-labeled analogs) are added to the urine sample.[1][7]

2. Oximation (for keto-acids):

- The sample is treated with hydroxylamine to form oxime derivatives of any keto-acids present.[1]

3. Extraction:

- The urine sample is acidified (e.g., with HCl to pH < 2).[2]

- Organic acids are extracted from the acidified urine using an organic solvent such as ethyl acetate.[1] This step may be repeated to ensure complete extraction.[3]

4. Evaporation:

5. Derivatization:

- The dried residue is derivatized to increase the volatility and thermal stability of the organic acids for GC analysis. A common derivatizing agent is a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine, which forms trimethylsilyl (TMS) derivatives.[1][2]

- The reaction is typically carried out at an elevated temperature (e.g., 60-90°C) for a short period (e.g., 15-30 minutes).[3]

6. GC-MS Analysis:

- The derivatized sample is injected into the GC-MS system.

- Separation of the organic acids is achieved on a capillary column with a specific temperature program.[7]

- The mass spectrometer is operated in full scan mode to acquire mass spectra of the eluting compounds.[7]

- Identification of this compound and other organic acids is based on their retention times and characteristic mass fragmentation patterns compared to known standards.[2]

Urine_Sample [label="Urine Sample"];

Add_IS [label="Add Internal Standards"];

Extraction [label="Acidification &\nSolvent Extraction"];

Evaporation [label="Evaporation to Dryness"];

Derivatization [label="Derivatization (e.g., TMS)"];

GCMS_Analysis [label="GC-MS Analysis"];

Data_Analysis [label="Data Analysis\n(Identification & Quantification)"];

Urine_Sample -> Add_IS;

Add_IS -> Extraction;

Extraction -> Evaporation;

Evaporation -> Derivatization;

Derivatization -> GCMS_Analysis;

GCMS_Analysis -> Data_Analysis;

}

Figure 3: General workflow for urinary organic acid analysis by GC-MS.

Protocol for Measuring Omega-Oxidation in Liver Microsomes

This protocol outlines a method for assessing the omega-oxidation activity of fatty acids in liver microsomes.[11][15]

1. Preparation of Microsomes:

- Liver tissue is homogenized, and the microsomal fraction is isolated by differential centrifugation.

2. Incubation Mixture:

- The reaction mixture typically contains:

- Potassium phosphate buffer (e.g., 0.1 M, pH 7.7).[11]

- Liver microsomes (as the enzyme source).

- The fatty acid substrate (e.g., phytanic acid at 200 µM).[11] To improve solubility, the fatty acid may be complexed with cyclodextrin.[11][15]

- NADPH (e.g., 1 mM) as a cofactor for cytochrome P450.[11]

3. Reaction:

- The reaction is initiated by the addition of NADPH.[11]

- Incubation is carried out at 37°C for a defined period (e.g., 30 minutes).[11][15]

4. Termination and Extraction:

- The reaction is stopped by the addition of acid (e.g., HCl).[11]

- The hydroxylated fatty acid products are extracted with an organic solvent mixture (e.g., ethyl acetate/diethyl ether).[11]

5. Analysis:

- The extracted products are derivatized (e.g., with BSTFA) and analyzed by GC-MS to identify and quantify the omega-hydroxylated metabolites.[11]

Conclusion

This compound is a significant biomarker that provides valuable insights into the activity of the omega-oxidation pathway of fatty acids. Its elevated presence in urine is a key indicator of underlying metabolic disturbances, particularly those affecting beta-oxidation. Understanding the biochemical basis of its formation and the analytical methods for its detection is crucial for the diagnosis and management of a range of inherited metabolic diseases. The protocols and data presented in this guide offer a foundational resource for researchers and clinicians working in the field of metabolic disorders and drug development. Further research into the specific enzyme kinetics and the development of more targeted analytical methods will continue to enhance our understanding and clinical utilization of this important metabolite.

References

- 1. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. erndim.org [erndim.org]

- 3. aurametrix.weebly.com [aurametrix.weebly.com]

- 4. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]

- 5. 3-Hydroxysebacic - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]

- 6. Analysis of 3-hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: preparation of stable isotope standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. metbio.net [metbio.net]

- 8. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]

- 10. Metabolic origin of urinary 3-hydroxy dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nvkc.nl [nvkc.nl]

- 12. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Age-related reference values for urinary organic acids in a healthy Turkish pediatric population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Urine dicarboxylic acids change in pre-symptomatic Alzheimer’s disease and reflect loss of energy capacity and hippocampal volume - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nvkc.nl [nvkc.nl]

The Metabolic Genesis of Urinary 3-Hydroxydicarboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The presence of 3-hydroxydicarboxylic acids in urine serves as a crucial biomarker for underlying disorders of fatty acid metabolism. This technical guide provides an in-depth exploration of the metabolic origins of these compounds, their significance in diagnosing inborn errors of metabolism, and the analytical methodologies employed for their detection and quantification. Detailed experimental protocols and a comprehensive summary of quantitative data are presented to support researchers and clinicians in this field.

Introduction

Urinary 3-hydroxydicarboxylic acids are a class of organic acids that are typically present in trace amounts in healthy individuals. However, their excretion is significantly elevated in conditions characterized by increased fatty acid mobilization or impaired fatty acid β-oxidation.[1][2] This elevation makes them key diagnostic markers for several inborn errors of metabolism, most notably long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[1] Understanding the metabolic pathways that lead to the formation of these acids is paramount for accurate diagnosis, monitoring, and the development of therapeutic interventions.

Metabolic Origin of 3-Hydroxydicarboxylic Acids

The formation of 3-hydroxydicarboxylic acids is a multi-step process that begins with the ω-oxidation of 3-hydroxy fatty acids, followed by subsequent β-oxidation.[1][2]

Omega (ω)-Oxidation of 3-Hydroxy Fatty Acids

Under conditions of metabolic stress or when the primary β-oxidation pathway is compromised, an alternative pathway, ω-oxidation, becomes more active. This process occurs primarily in the endoplasmic reticulum of liver and kidney cells. It involves the hydroxylation of the terminal methyl group (ω-carbon) of a fatty acid, followed by its oxidation to a carboxylic acid, thereby forming a dicarboxylic acid. When the substrate for this pathway is a 3-hydroxy fatty acid, the product is a 3-hydroxydicarboxylic acid.[1][2]

Beta (β)-Oxidation of Dicarboxylic Acids

Once formed, the longer-chain 3-hydroxydicarboxylic acids can be further metabolized via β-oxidation, primarily within peroxisomes and to some extent in mitochondria.[3] This process shortens the carbon chain of the dicarboxylic acid, leading to the formation of a homologous series of shorter-chain 3-hydroxydicarboxylic acids that are then excreted in the urine.[1]

Signaling Pathways and Experimental Workflows

The metabolic pathways leading to the formation and subsequent metabolism of 3-hydroxydicarboxylic acids can be visualized as follows:

Caption: Metabolic pathway of urinary 3-hydroxydicarboxylic acid formation.

An experimental workflow for the analysis of these acids in urine typically involves sample preparation followed by gas chromatography-mass spectrometry (GC-MS).

References

- 1. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic origin of urinary 3-hydroxy dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

3-Hydroxysebacic Acid: An Endogenous Metabolite and Biomarker

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

3-Hydroxysebacic acid (3-hydroxydecanedioic acid) is a dicarboxylic acid that has garnered significant attention as an endogenous metabolite indicative of underlying metabolic processes, particularly those related to fatty acid oxidation. Its presence and concentration in biological fluids, such as urine and blood, serve as a crucial biomarker for certain inborn errors of metabolism. This technical guide provides a comprehensive overview of this compound, detailing its biochemical origins, physiological significance, and the analytical methodologies for its quantification. This document is intended to be a resource for researchers, scientists, and professionals in drug development who are investigating fatty acid metabolism and related disorders.

Introduction

This compound is an alpha,omega-dicarboxylic acid derived from the metabolism of fatty acids.[1] Under normal physiological conditions, it is present at low levels in urine.[2] However, its excretion is significantly increased in conditions of impaired mitochondrial beta-oxidation or when there is an increased mobilization of fatty acids.[3] This makes it a valuable diagnostic marker for several metabolic disorders, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[4] Understanding the metabolic context of this compound is essential for the diagnosis and monitoring of these conditions, as well as for the development of therapeutic interventions.

Biosynthesis of this compound

The formation of this compound is not a primary metabolic pathway but rather an alternative route that becomes significant when the main pathway of fatty acid beta-oxidation is compromised. The biosynthesis involves a combination of omega-oxidation and subsequent beta-oxidation of dicarboxylic acids.[5]

The initial step is the omega-oxidation of 3-hydroxy fatty acids.[3] This process occurs in the smooth endoplasmic reticulum, primarily in the liver and kidneys.[6] It begins with the hydroxylation of the terminal methyl group (ω-carbon) of a 3-hydroxy fatty acid, a reaction catalyzed by cytochrome P450 omega-hydroxylases, particularly members of the CYP4A and CYP4F subfamilies.[6][7] The resulting ω-hydroxy-3-hydroxy fatty acid is then sequentially oxidized by alcohol dehydrogenase and aldehyde dehydrogenase to form a 3-hydroxy dicarboxylic acid.[8]

The longer-chain 3-hydroxy dicarboxylic acids can then be transported into peroxisomes where they undergo beta-oxidation to yield shorter-chain 3-hydroxy dicarboxylic acids, such as this compound.[3][9]

Physiological Significance and Clinical Relevance

The primary clinical significance of this compound lies in its role as a biomarker for disorders of fatty acid oxidation.[10] In these conditions, the block in the beta-oxidation spiral leads to an accumulation of fatty acid intermediates, which are then shunted into the omega-oxidation pathway, resulting in increased production and excretion of dicarboxylic acids, including this compound.

Table 1: Urinary Levels of this compound in Health and Disease

| Condition | Urinary this compound Level | Reference |

| Healthy Individuals | Present in trace amounts. Specific quantitative ranges vary by age and analytical method. One pediatric study identified "HydroxyDecadicarboxylic Acid" in 0.5-20% of samples. | |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | Significantly elevated. The pattern of 3-hydroxydicarboxylic acids can be informative, with lower ratios of C6 and C8 to C10 homologues. | [1][5] |

| Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency | Elevated, with a characteristic profile showing increased ratios of C6 and C12 relative to C10 3-hydroxydicarboxylic acids. | [1][5] |

| Other Dicarboxylic Acidurias (e.g., fasting, ketosis) | Increased excretion of 3-hydroxydicarboxylic acids is a general finding. | [2][5] |

Experimental Protocols

The quantification of this compound in urine is typically performed as part of a broader urinary organic acid analysis using gas chromatography-mass spectrometry (GC-MS).[4]

Sample Preparation: Urinary Organic Acid Extraction

This protocol is a representative method for the extraction of organic acids from urine for GC-MS analysis.

-

Sample Collection and Normalization: Collect a random urine sample (at least 5 mL is recommended) and store it at -20°C until analysis. Thaw the sample and centrifuge to remove any particulate matter. The volume of urine used for extraction is typically normalized to the creatinine concentration to account for variations in urine dilution.

-

Internal Standard Addition: To a glass tube, add a volume of urine equivalent to a specific amount of creatinine (e.g., 0.5 mg). Add a known amount of an internal standard, such as pentadecanoic acid, to correct for extraction efficiency and analytical variability.

-

Acidification: Acidify the urine sample to a pH of approximately 1-2 by adding hydrochloric acid (HCl). This step protonates the carboxylic acid groups, making them more soluble in organic solvents.

-

Liquid-Liquid Extraction: Add an organic solvent, such as ethyl acetate or a mixture of diethyl ether and ethyl acetate, to the acidified urine. Vortex the mixture vigorously for several minutes to ensure thorough extraction of the organic acids into the organic phase. Centrifuge the sample to separate the aqueous and organic layers.

-

Solvent Evaporation: Carefully transfer the organic layer to a clean tube and evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Derivatization: To make the organic acids volatile for GC analysis, they must be derivatized. Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine. Cap the tube tightly and heat at a specific temperature (e.g., 75°C) for a set time (e.g., 30 minutes) to form trimethylsilyl (TMS) derivatives.

-

Sample Reconstitution: After cooling, the derivatized sample is ready for injection into the GC-MS system.

GC-MS Analysis

The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.

-

Gas Chromatography: The TMS-derivatized organic acids are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a 5% phenyl methyl siloxane column). A temperature gradient is used to elute the compounds over time.

-

Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the resulting ions is measured, creating a mass spectrum that is characteristic of the parent molecule. This compound is identified by its retention time and its unique mass spectrum. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Role in Drug Development

The understanding of this compound's metabolic context is crucial for several aspects of drug development:

-

Target Identification: Inborn errors of metabolism characterized by elevated this compound highlight the critical roles of enzymes in the fatty acid oxidation pathways. These enzymes could be potential targets for therapeutic interventions.

-

Biomarker for Drug Efficacy and Safety: For therapies aimed at correcting defects in fatty acid oxidation, the normalization of urinary this compound levels could serve as a valuable biomarker of drug efficacy. Conversely, monitoring for unexpected increases in this metabolite could be part of safety assessments for new drug candidates that may inadvertently affect fatty acid metabolism.

-

Preclinical Research: Animal models of fatty acid oxidation disorders that exhibit elevated this compound can be utilized to test the efficacy and mechanism of action of novel therapeutic agents.

Conclusion

This compound is a clinically significant endogenous metabolite that provides a window into the functioning of fatty acid oxidation pathways. Its detection and quantification are integral to the diagnosis and management of several inborn errors of metabolism. For researchers and drug development professionals, a thorough understanding of its biosynthesis and the methods for its analysis is essential for advancing the study and treatment of metabolic diseases. The continued development of sensitive and high-throughput analytical methods will further enhance the utility of this compound as a biomarker in both clinical and research settings.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0000350) [hmdb.ca]

- 2. accp.com [accp.com]

- 3. Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future [mdpi.com]

- 4. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fatty acid oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Marked elevation of urinary 3-hydroxydecanedioic acid in a malnourished infant with glycogen storage disease, mimicking long-chain L-3-hydroxyacyl-CoA dehydrogenase deficiency [pubmed.ncbi.nlm.nih.gov]

- 8. Urinary Organic Acids Quantitated in a Healthy North Indian Pediatric Population - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Hydroxysebacic - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]

- 10. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 3-Hydroxysebacic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 3-hydroxysebacic acid, a molecule of interest for various research and development applications. The guide details both a microbially-driven synthesis route and a proposed chemical pathway, offering researchers flexibility based on their available resources and synthetic goals. This document includes detailed experimental protocols, quantitative data summaries, and logical workflow diagrams to facilitate the practical application of these methods in a laboratory setting.

Introduction to this compound

This compound, also known as 3-hydroxydecanedioic acid, is a C10 dicarboxylic acid with a hydroxyl group at the C-3 position. Its structure lends itself to a variety of chemical modifications and applications, making it a valuable target for organic synthesis. In biological systems, it is recognized as a metabolite of fatty acid metabolism. This guide focuses on practical methods for its synthesis for research purposes.

Microbiological Synthesis of this compound

A patented method for the production of 3-hydroxydicarboxylic acids, including this compound, utilizes a mutant strain of the yeast Candida tropicalis[1]. This biocatalytic approach offers a direct route from n-alkanes.

Experimental Protocol: Fermentation and Purification

This protocol is based on the general principles outlined in patent US4827030A for the production of 3-hydroxydicarboxylic acids using Candida tropicalis DSM 3152[1].

Materials:

-

Candida tropicalis DSM 3152

-

n-Dodecane (substrate)

-

Yeast growth medium (e.g., YM broth)

-

Fermentation medium (containing n-dodecane as the primary carbon source, along with essential salts and nitrogen source)

-

Bioreactor with controls for temperature, pH, and dissolved oxygen

-

Centrifuge

-

Acidifying agent (e.g., HCl)

-

Extraction solvent (e.g., ethyl acetate)

-

Rotary evaporator

-

Chromatography system (e.g., silica gel column)

Procedure:

-

Inoculum Preparation: Culture Candida tropicalis DSM 3152 in a suitable yeast growth medium (e.g., YM broth) at 30°C with shaking until a sufficient cell density is reached.

-

Fermentation:

-

Sterilize the fermentation medium in the bioreactor.

-

Inoculate the sterile medium with the prepared Candida tropicalis culture.

-

Maintain the fermentation at a controlled temperature (e.g., 30°C) and pH.

-

Provide adequate aeration to maintain dissolved oxygen levels.

-

Feed n-dodecane to the culture as the carbon source for the biotransformation. The feeding strategy can be optimized to maximize product yield and minimize substrate toxicity.

-

Monitor the progress of the fermentation by analyzing samples for cell growth and product formation.

-

-

Harvesting and Extraction:

-

After the desired fermentation time, harvest the broth.

-

Separate the yeast cells from the broth by centrifugation.

-

Acidify the supernatant to a low pH (e.g., pH 2-3) with HCl to protonate the carboxylic acid groups of this compound.

-

Extract the acidified broth with an organic solvent such as ethyl acetate.

-

-

Purification:

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound using column chromatography on silica gel.

-

Quantitative Data

The following table summarizes the expected quantitative data for the microbiological synthesis of this compound. The values are estimates based on typical yeast fermentation processes for dicarboxylic acid production.

| Parameter | Value | Unit |

| Substrate | n-Dodecane | - |

| Microorganism | Candida tropicalis DSM 3152 | - |

| Fermentation Time | 72 - 120 | hours |

| Typical Yield | 50 - 100 | g/L |

| Purity (after chromatography) | >95 | % |

Experimental Workflow

Caption: Workflow for the microbiological synthesis of this compound.

Proposed Chemical Synthesis of this compound via Reformatsky Reaction

A plausible chemical synthesis route for this compound is the Reformatsky reaction. This reaction involves the coupling of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester[2][3][4]. Subsequent hydrolysis of the ester groups yields the desired 3-hydroxy dicarboxylic acid.

Proposed Reaction Scheme

The proposed synthesis involves two main steps:

-

Reformatsky Reaction: Reaction of a 7-oxononanoic acid ester with an α-bromoacetic acid ester in the presence of zinc.

-

Hydrolysis: Saponification of the resulting diester to yield this compound.

Experimental Protocol

Materials:

-

Methyl 7-oxononanoate

-

Ethyl bromoacetate

-

Zinc dust (activated)

-

Dry tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

Reformatsky Reaction:

-

Activate zinc dust by washing with dilute HCl, followed by water, ethanol, and diethyl ether, then drying under vacuum.

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, add the activated zinc dust and dry THF.

-

Add a solution of methyl 7-oxononanoate and ethyl bromoacetate in dry THF dropwise to the zinc suspension with stirring.

-

The reaction is typically initiated by gentle heating. Once initiated, the reaction is usually exothermic and may require cooling to maintain a moderate temperature.

-

After the addition is complete, continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether.

-

-

Hydrolysis:

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude diester.

-

Dissolve the crude diester in a solution of sodium hydroxide in methanol/water.

-

Heat the mixture to reflux until the saponification is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with concentrated HCl to a pH of 1-2.

-

Extract the this compound with ethyl acetate.

-

Dry the organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the product.

-

Quantitative Data

The following table summarizes the expected quantitative data for the proposed chemical synthesis.

| Parameter | Value | Unit |

| Starting Material | Methyl 7-oxononanoate | - |

| Reagent | Ethyl bromoacetate, Zinc | - |

| Reaction Time (Reformatsky) | 2 - 4 | hours |

| Reaction Time (Hydrolysis) | 4 - 8 | hours |

| Overall Yield | 60 - 80 | % |

| Purity (after extraction) | >90 | % |

Logical Relationship Diagram

References

An In-depth Technical Guide to the Chemical Properties of 3-Hydroxydecanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxydecanedioic acid, also known as 3-hydroxysebacic acid, is a dicarboxylic acid that has garnered interest in the scientific community due to its role as a human urinary metabolite, particularly in states of ketoacidosis.[1][2] Its presence and concentration in biological fluids can serve as a biomarker for certain metabolic disorders. This technical guide provides a comprehensive overview of the chemical properties of 3-hydroxydecanedioic acid, detailed experimental protocols, and its relevant metabolic pathway.

Chemical and Physical Properties

3-Hydroxydecanedioic acid is a C10 dicarboxylic acid with a hydroxyl group at the third carbon. Its chemical structure and properties are summarized below.

Table 1: General and Predicted Physicochemical Properties of 3-Hydroxydecanedioic Acid

| Property | Value | Source |

| Molecular Formula | C10H18O5 | PubChem[3] |

| Molecular Weight | 218.25 g/mol | PubChem[3] |

| IUPAC Name | 3-hydroxydecanedioic acid | PubChem[3] |

| Synonyms | This compound | PubChem[3] |

| CAS Number | 68812-93-1, 73141-46-5 | PubChem[3] |

| Predicted Boiling Point | 426.6 °C at 760 mmHg | InvivoChem |

| Predicted Water Solubility | 3.38 g/L | ALOGPS |

| Predicted pKa (Strongest Acidic) | 4.45 | ChemAxon |

| Predicted LogP | 0.63 | ALOGPS |

Metabolic Pathway: Formation of 3-Hydroxydecanedioic Acid

In humans, 3-hydroxydecanedioic acid is formed from fatty acids through a combination of omega-oxidation and incomplete beta-oxidation.[1][2] This pathway becomes more prominent when the primary fatty acid metabolism pathway, beta-oxidation, is overwhelmed or impaired, such as in ketoacidosis.

The process begins with the omega-oxidation of a medium-chain fatty acid like decanoic acid in the smooth endoplasmic reticulum. This introduces a hydroxyl group at the omega (ω) carbon, which is then oxidized to a carboxylic acid, forming a dicarboxylic acid. This dicarboxylic acid can then undergo beta-oxidation from either end. Incomplete beta-oxidation of the resulting dicarboxylic acid leads to the formation of 3-hydroxydecanedioic acid.

Caption: Metabolic pathway showing the formation of 3-hydroxydecanedioic acid.

Experimental Protocols

Synthesis of 3-Hydroxydodecanedioic Acid (Adapted Protocol)

While a specific detailed protocol for 3-hydroxydecanedioic acid was not found in the available literature, a synthetic route for the closely related 3-hydroxydodecanedioic acid has been reported and can be adapted.[4] The following is a generalized workflow based on this synthesis.

Caption: A generalized workflow for the synthesis of 3-hydroxyalkane-1,ω-dioic acids.

Materials:

-

Decanedioic acid diethyl ester

-

Ethyl acetate

-

Sodium ethoxide

-

Sodium borohydride (NaBH4)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Claisen Condensation: To a solution of sodium ethoxide in ethanol, add decanedioic acid diethyl ester followed by ethyl acetate. The mixture is refluxed to promote the Claisen condensation, forming the corresponding β-keto diester.

-

Reduction: The resulting β-keto diester is then reduced using a reducing agent such as sodium borohydride in an alcoholic solvent. This step selectively reduces the ketone to a hydroxyl group.

-

Hydrolysis: The ester groups are hydrolyzed to carboxylic acids by refluxing with an aqueous solution of sodium hydroxide.

-

Acidification and Extraction: The reaction mixture is cooled and acidified with hydrochloric acid to protonate the carboxylate groups. The product, 3-hydroxydecanedioic acid, is then extracted with an organic solvent like diethyl ether.

-

Purification: The organic extracts are combined, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel.

Purification and Analysis from Biological Samples

3-Hydroxydecanedioic acid can be purified from urine samples of patients with ketoacidosis.[1]

Materials:

-

Urine sample

-

Silicic acid

-

Solvents for chromatography (e.g., chloroform, methanol)

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Acidify the urine sample and extract with an organic solvent.

-

Chromatography: The extract is concentrated and applied to a silicic acid column. Elute with a gradient of methanol in chloroform to separate the dicarboxylic acids.

-

Derivatization: The fractions containing 3-hydroxydecanedioic acid are collected, and the solvent is evaporated. The residue is derivatized (e.g., silylated with BSTFA) to increase its volatility for GC-MS analysis.

-

GC-MS Analysis: The derivatized sample is injected into a GC-MS system for identification and quantification. The mass spectrum of the derivatized 3-hydroxydecanedioic acid will show characteristic fragmentation patterns that allow for its unambiguous identification.

Chemical Reactivity and Stability

As a dicarboxylic acid with a secondary alcohol, 3-hydroxydecanedioic acid can undergo reactions typical of these functional groups. The carboxylic acid groups can be esterified or converted to acid chlorides. The hydroxyl group can be oxidized or participate in ether formation.

The stability of 3-hydroxydecanedioic acid is generally good under standard conditions. However, at elevated temperatures, it may undergo decarboxylation. It should be stored in a cool, dry place to prevent degradation.

Spectroscopic Data

Detailed experimental spectroscopic data for pure 3-hydroxydecanedioic acid is not widely available in the public domain. However, analysis of biological samples is typically performed using GC-MS after derivatization. The mass spectrum of the trimethylsilyl (TMS) derivative would be the primary means of identification.

Conclusion

3-Hydroxydecanedioic acid is a metabolically significant dicarboxylic acid, the levels of which are elevated in certain metabolic disorders. While comprehensive experimental data on its chemical properties are still emerging, its role in fatty acid metabolism is a key area of interest for researchers in metabolic diseases and drug development. The provided protocols offer a starting point for its synthesis and analysis, which are crucial for further investigation into its biological functions and potential as a biomarker.

References

- 1. 3-hydroxydecanedioic acid and related homologues: urinary metabolites in ketoacidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0000350) [hmdb.ca]

- 3. This compound | C10H18O5 | CID 3017884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of both Enantiomers of 3-Hydroxydodecanedioic Acid [zenodo.org]

Physiological Concentration of 3-Hydroxysebacic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxysebacic acid is a C10, omega-dicarboxylic acid that is hydroxylated at the C3 position. It is a metabolite derived from the omega-oxidation of fatty acids, followed by subsequent beta-oxidation. Elevated levels of this compound in biological fluids are often associated with certain inborn errors of metabolism, particularly those affecting fatty acid oxidation. This technical guide provides a comprehensive overview of the current knowledge regarding the physiological concentration of this compound, methodologies for its quantification, and its metabolic context.

Data Presentation: Physiological Concentrations

Quantitative data on the physiological concentration of this compound in healthy individuals is limited. The compound is typically present at very low levels, often below the detection limit of routine organic acid analyses. Elevated concentrations are primarily observed in pathological conditions.

| Biological Fluid | Population | Condition | Concentration Range | Citation |

| Blood (Plasma) | Infants (0-1 year old) | 3-Hydroxydicarboxylic aciduria | 0.95 - 33.5 µM | [1] |

| Healthy Adults | Normal | Expected but not definitively quantified | [2] | |

| Urine | Healthy Individuals | Normal | Optimal: 0 - 3 mmol/mol creatinine | |

| Patients with dicarboxylic aciduria | Pathological | Elevated, specific ranges not consistently reported | [3][4][5] | |

| Cerebrospinal Fluid | Healthy Adults | Normal | Not typically reported in metabolomic studies | [6][7][8][9][10] |

Experimental Protocols for Quantification

The quantification of this compound in biological matrices typically requires sensitive analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification in Urine by GC-MS

This protocol is adapted from established methods for urinary organic acid profiling.[2][11][12][13][14][15]

1. Sample Preparation:

-

To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled analog of this compound or a structurally similar dicarboxylic acid not present in urine).

-

Acidify the urine to a pH of approximately 1-2 with hydrochloric acid.

-

Perform a liquid-liquid extraction with 3 mL of ethyl acetate. Vortex thoroughly and centrifuge to separate the layers.

-

Repeat the extraction step on the aqueous layer and combine the organic extracts.

-

Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen.

2. Derivatization:

-

To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Cap the vial tightly and heat at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

3. GC-MS Analysis:

-

Gas Chromatograph: Use a capillary column suitable for organic acid analysis (e.g., a 5% phenyl methylpolysiloxane column).

-

Injection: Inject 1 µL of the derivatized sample in splitless mode.

-

Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp 1: Increase to 200°C at a rate of 5°C/minute.

-

Ramp 2: Increase to 300°C at a rate of 10°C/minute, hold for 5 minutes.

-

-

Mass Spectrometer: Operate in electron ionization (EI) mode. Acquire data in full scan mode to identify the TMS derivative of this compound based on its retention time and mass spectrum. For quantitative analysis, use selected ion monitoring (SIM) of characteristic ions.

Quantification in Plasma by LC-MS/MS